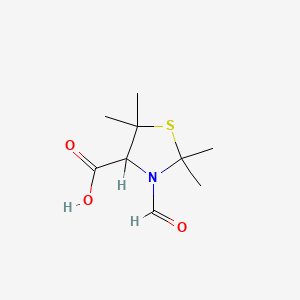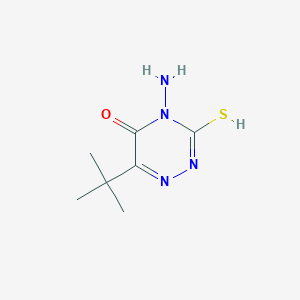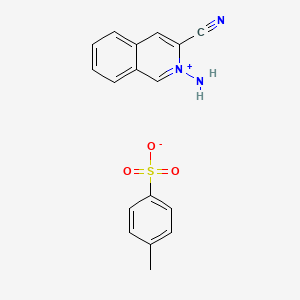
n-Tert-butyl-alpha-phenylnitrone
Vue d'ensemble
Description
N-Tert-butyl-alpha-phenylnitrone (PBN) is a commonly used free-radical spin trap . It has radical scavenging activity and an ability to inhibit Cox-2 (cyclooxygenase-2) . It is an antioxidant that has been shown to act as a protective agent in several experimental models of neurodegenerative disorders .
Molecular Structure Analysis
The molecular formula of this compound is C11H15NO . Its molecular weight is 177.24 . The SMILES string representation isCC(C)(C)N+=C\\c1ccccc1 . Chemical Reactions Analysis
This compound is known to react with free radicals, forming nitroxide spin adducts . This property is utilized in its role as a free-radical spin trap .Physical And Chemical Properties Analysis
This compound is a white powder . It is soluble in DMSO . Its melting point is between 73-74 °C .Applications De Recherche Scientifique
Formation of Nitric Oxide : PBN can decompose into nitric oxide in biological environments, especially under light exposure. This decomposition plays a significant role in altering biological functions (Chamulitrat et al., 1993).
Spin Trapping in Biochemical Reactions : PBN is used as a spin trap in biochemical reactions. For instance, it has been used to trap radicals during the anaerobic dehalogenation of halothane, a potent inhalation anesthetic (Fujii et al., 1982).
Neuroprotective Properties : PBN demonstrates neuroprotective properties, as seen in studies where it reduced ischemic hippocampal damage and associated behavioral changes in animal models (Phillis & Clough-Helfman, 1990).
Inhibition of Acetylcholinesterase : Interestingly, PBN has shown inhibitory effects on acetylcholinesterase, an enzyme critical for breaking down neurotransmitters in the brain (Milatović et al., 2000).
Influence on Protein Oxidation and Lifespan : PBN can influence protein oxidation levels in various tissues and has shown varied effects on the lifespan of different species (Dubey et al., 1995).
Life Span Extension in Mice : In certain studies, PBN has been shown to extend the lifespan of mice, suggesting its potential role in aging and metabolism (Saito et al., 1998).
Detection of Free Radical Formation : PBN has been effectively used to detect free radical formation in various tissues following oxidative stress, supporting the free radical theory of aging (Ahmad et al., 1987).
Modulation of Genotoxicity : PBN and its derivatives have been used to study the modulation of genotoxic substances, indicating its role in understanding the mechanisms of DNA damage and repair (Skolimowski et al., 2010).
Reversal of Age-Related Deficits : PBN treatment has shown potential in reversing age-related deficits in cerebellar noradrenergic receptor function in aged rats (Gould & Bickford, 1994).
Improvement in Brain Energy State Recovery : PBN has been found to improve the recovery of brain energy state in rats following transient focal ischemia, indicating its therapeutic potential in stroke recovery (Folbergrová et al., 1995).
Mécanisme D'action
Target of Action
n-Tert-butyl-alpha-phenylnitrone (PBN) is a free-radical spin trap . Its primary targets are reactive oxygen species (ROS) and reactive nitrogen species (RNS) . It also targets cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Mode of Action
PBN acts by trapping free radicals, thereby preventing them from causing cellular damage . It reacts with a free radical (the spin), giving rise to a relatively stable electron spin resonance (ESR)-observable free radical (spin adduct) . PBN also inhibits the catalytic activity of COX-2 .
Biochemical Pathways
PBN affects several biochemical pathways. It inhibits lipid peroxidation in rat liver microsomes . It also prevents the induction of inducible nitric oxide synthase (iNOS) by reactive oxygen species . iNOS is an enzyme that produces nitric oxide (NO), a free radical involved in various physiological and pathological processes .
Pharmacokinetics
It is known to be soluble in dmso . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
PBN has been shown to act as a protective agent in several experimental models of neurodegenerative disorders . It reduces the number of emboli-induced cerebral microinfarctions in the rabbit cortex and prevents neoplasia by its radical scavenging activity . PBN in a dose of 100 mg/kg i.p. reduced necrosis of the substantia nigra, pars reticulate in flurothyl-induced status epilepticus in rats .
Action Environment
The action of PBN can be influenced by environmental factors. For instance, PBN is sensitive to light, especially in solution . Therefore, it should be stored in a dark place to maintain its stability and efficacy . More research is needed to fully understand how other environmental factors influence the action, efficacy, and stability of PBN.
Safety and Hazards
N-Tert-butyl-alpha-phenylnitrone should be handled with care. It should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention . If inhaled, remove to fresh air and if not breathing, give artificial respiration and get medical attention . If ingested, do not induce vomiting and get medical attention .
Propriétés
IUPAC Name |
N-tert-butyl-1-phenylmethanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSYLWYGCWTJSG-XFXZXTDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16575 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000043 [mmHg] | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16575 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3376-24-7, 52392-70-8 | |
| Record name | N-tert-Butyl-α-phenylnitrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl-N-tert-butylnitrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052392708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-benzyliden-tert-butylamine N-ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL-N-TERT-BUTYLNITRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I91332OPG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PBN is primarily known as a free radical spin trapping agent. It interacts with short-lived free radicals to form more stable radical adducts that can be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. [, , , ] This trapping action helps to prevent the propagation of free radical reactions and the resulting cellular damage. [, , , ]
ANone: PBN has been shown to:
- Trap the halothane radical formed during anaerobic dehalogenation by a reconstituted liver microsomal cytochrome P-450 enzyme system. This trapping inhibited the formation of 2-chloro-1,1,1-trifluoroethane, the product of the dehalogenation reaction. []
- Attenuate paraquat-induced lung injury, likely by trapping the paraquat free radical, thus reducing the subsequent generation of reactive oxygen species. []
- Block the induction of long-term potentiation in the spinal cord dorsal horn, which is believed to be mediated by reactive oxygen species. []
- Protect against protein oxidation and loss of glutamine synthetase activity during ischemia/reperfusion-induced injury in gerbil brains, likely by scavenging free radicals generated during the reperfusion phase. []
- Attenuate the cytotoxicity of dihydroartemisinin, an antimalarial drug with anticancer properties, towards Molt-4 human T-lymphoblastoid leukemia cells. This suggests that dihydroartemisinin's cytotoxicity is at least partially mediated by free radicals. []
- Protect against adriamycin-induced cardiotoxicity in isolated rat atria, further supporting a role for free radicals in the cardiotoxic effects of adriamycin. []
ANone: The molecular formula for PBN is C11H15NO and its molecular weight is 177.24 g/mol.
ANone: PBN can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of PBN and its adducts. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the decomposition of PBN under various oxidative conditions, such as UV irradiation and reaction with hydroxyl radicals. []
ANone: While specific stability data for PBN under various storage conditions is not extensively discussed in the provided research, it is generally recommended to store PBN in a cool, dry place, protected from light and air.
ANone: The research indicates that PBN's performance can vary depending on the specific biological system and experimental conditions:
- Tissue and Species Specificity: The effects of PBN on protein carbonyls, a marker of protein oxidation, have been shown to be variable depending on the tissue and species studied. For example, PBN decreased protein carbonyl content in the gerbil brain cortex but not in the gerbil heart or the mouse brain cortex. []
- Dosage: PBN exhibits dose-dependent effects on diaphragm function. While lower doses (1.0 mM) facilitated low-frequency muscle forces, higher doses (>1.0 mM) depressed muscle function at all stimulation frequencies, with complete inhibition observed at 10 mM. [] This highlights the importance of optimizing PBN dosage for different experimental applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



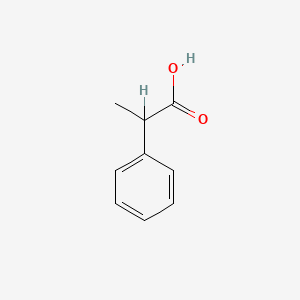
![[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate](/img/structure/B7766745.png)
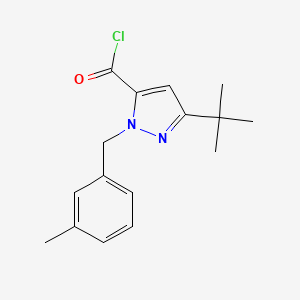

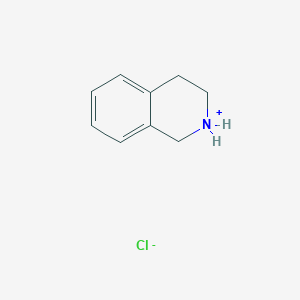

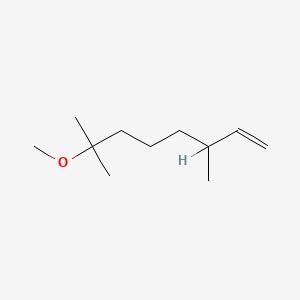
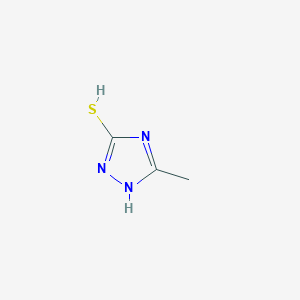
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7766790.png)


